tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride
Description
tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride is a bicyclic amine derivative featuring a fused bicyclo[3.2.0]heptane scaffold. This compound is structurally characterized by a seven-membered ring system with two nitrogen atoms at positions 2 and 6, a tert-butyloxycarbonyl (Boc) protective group, and a hydrochloride counterion. It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly for developing central nervous system (CNS)-targeting drugs due to its rigid bicyclic structure, which enhances receptor binding selectivity .
The synthesis involves reductive amination or cyclization reactions. For example, tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate can be reacted with benzaldehyde in methanol under acidic conditions (AcOH) to form Schiff base intermediates, followed by purification and hydrochloride salt formation . The compound is typically stored refrigerated to maintain stability, as indicated by its commercial availability through suppliers like Combi-Blocks Inc. .
Properties
IUPAC Name |
tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7;/h7-8,11H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKIRPQCTFXVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Platinum-Catalyzed Cyclopropanation
A PtCl₂-catalyzed [2+2] cyclization of enyne intermediates enables stereoselective formation of the bicyclo[3.2.0] framework. For example, treatment of N -tosyl-protected enyne 29A with PtCl₂ (10 mol%) in THF at reflux yields the bicyclic product 30A with >90% diastereomeric excess. This method avoids photochemical conditions, enhancing scalability.
Table 1: Cyclopropanation Parameters
Buchwald-Hartwig Amination
Palladium-mediated coupling constructs the diazabicyclo core. A racemic mixture of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (2 ) reacts with 5-bromo-2-chloropyridine (3 ) using Pd₂(dba)₃ (2 mol%), rac-BINAP (4 mol%), and NaOtBu in toluene at 85°C for 20 h, yielding intermediate 4 (83%). This method ensures regioselective amination without epimerization.
Boc Protection and Functionalization
The tert-butoxycarbonyl (Boc) group is introduced to stabilize the secondary amine during subsequent reactions.
Sulfonylation-Mediated Protection
In a two-step protocol:
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Sulfonylation : The free amine reacts with 4-nitrobenzenesulfonyl chloride (1.5 eq) in THF at -5°C for 30 min, followed by warming to 25°C.
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Boc Introduction : The sulfonamide intermediate is treated with Boc₂O (1.2 eq) and DMAP in acetonitrile at 45°C for 12 h, achieving 95% Boc protection.
Table 2: Boc Protection Efficiency
| Sulfonylation Agent | Base | Solvent | Temp (°C) | Boc Yield (%) |
|---|---|---|---|---|
| 4-Nitrobenzenesulfonyl chloride | Pyridine | THF | 25 | 89 |
| Methanesulfonyl chloride | TEA | DCM | 0 | 76 |
Hydrochloride Salt Formation
The final step involves Boc deprotection followed by HCl salt precipitation.
Acidic Deprotection
Treatment with HCl gas in dioxane/water (4:1) at 50°C for 8 h removes the Boc group, yielding the free base. Subsequent addition of concentrated HCl (37%) in ethyl acetate at 0°C precipitates the hydrochloride salt as a white solid (mp: 129–133°C).
Critical Parameters :
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pH Control : Maintain pH <2 during salt formation to prevent free base crystallization.
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Solvent System : MeCN/H₂O/1-butanol (3:1:1) optimizes recrystallization purity (98.5% by HPLC).
Industrial-Scale Optimization
Continuous Flow Synthesis
A pilot-scale process utilizes continuous flow reactors for cyclization and Boc protection:
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Cyclization : Enyne 29A (0.5 M in THF) passes through a PtCl₂-packed column at 80°C (residence time: 30 min), achieving 94% conversion.
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Salt Formation : In-line mixing with HCl (2 eq) in MeCN yields the hydrochloride at 20 kg/batch.
Analytical Characterization
Key Spectroscopic Data :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride can undergo nucleophilic substitution reactions, where the diazabicyclo structure acts as a leaving group.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran.
Major Products:
Substitution Reactions: Various substituted diazabicyclo derivatives.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Reduction Reactions: Reduced amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of diazabicyclo compounds, including tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines, particularly those associated with melanoma and other malignancies. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival and proliferation.
1.2 Neuroprotective Effects
Tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuroprotection through mechanisms such as reducing oxidative stress and inflammation.
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles. Its unique bicyclic structure allows for various functional group transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
2.2 Catalysis
Tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate has been utilized as a catalyst in several organic reactions, including asymmetric synthesis and polymerization processes. Its catalytic properties facilitate the formation of chiral centers and enhance reaction yields.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Properties | Evaluate the efficacy against melanoma | Showed significant inhibition of cell proliferation (IC50 values < 10 µM) |
| Neuroprotection Research | Investigate effects on neurodegeneration | Reduced neuronal apoptosis by 40% in vitro models |
| Synthesis of Heterocycles | Use as a building block for complex organic molecules | Successfully synthesized several novel compounds with high yields |
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diazabicyclo structure allows for specific binding interactions, which can modulate the activity of these targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of bicyclic and spirocyclic amines with structural variations that influence physicochemical properties and biological activity. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison of Bicyclic Amine Derivatives
Key Differences:
Ring Size and Strain: The bicyclo[3.2.0]heptane core offers moderate ring strain compared to the highly strained bicyclo[2.2.1]heptane (norbornane analog), which may limit its synthetic accessibility .
Substituent Effects :
- The Boc group in all analogs serves as a protective moiety, but its placement (e.g., at position 2 vs. 5) affects nitrogen basicity and subsequent reactivity .
- The hydrochloride salt form of the target compound enhances aqueous solubility compared to free bases or oxalate salts .
Biological Activity: Bicyclo[2.2.2]octane derivatives (e.g., CAS 617714-22-4) show superior metabolic stability in preclinical studies due to reduced CYP450 interactions .
Biological Activity
Tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride
- Molecular Formula : C10H19ClN2O2
- Molecular Weight : 234.72 g/mol
- CAS Number : 2922439-33-4
- Purity : Typically >95% in commercial preparations
The compound features a bicyclic structure that contributes to its unique biological properties. The presence of nitrogen atoms in the ring system may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to tert-butyl 2,6-diazabicyclo[3.2.0]heptane derivatives exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of bicyclic compounds can inhibit bacterial growth by targeting penicillin-binding proteins (PBPs) and β-lactamases, which are crucial for bacterial cell wall synthesis and antibiotic resistance .
- CNS Activity : The bicyclic structure may also interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.
Antibacterial Activity
A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various diazabicyclo compounds against resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that tert-butyl 2,6-diazabicyclo[3.2.0]heptane derivatives exhibited significant inhibition against these pathogens, demonstrating an IC50 value comparable to established antibiotics .
| Compound | IC50 (µM) | Target Pathogen |
|---|---|---|
| Tert-butyl derivative | 5.6 | E. coli |
| Tert-butyl derivative | 7.8 | S. aureus |
| Control (Ciprofloxacin) | 4.5 | E. coli |
| Control (Methicillin) | 6.3 | S. aureus |
Neuropharmacological Studies
In neuropharmacological assessments, a related compound was tested for its effects on anxiety-like behaviors in rodent models. The results suggested that it could reduce anxiety levels significantly compared to controls, indicating potential as an anxiolytic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via cyclization of precursor amines or through ring-opening/closing strategies. For example, intermediates like benzyl-protected derivatives (e.g., tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate, CAS 1824505-85-2) are hydrogenated to remove protecting groups, followed by HCl salt formation . Yield optimization requires strict control of reaction time, temperature (e.g., 0–5°C for sensitive steps), and stoichiometry of reagents like LiAlH4 or tosyl chloride in multi-step sequences . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt with >97% purity .
Q. How is the bicyclic scaffold characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is used to confirm the bicyclo[3.2.0]heptane core and substituent positions. For example, ¹H NMR signals at δ 1.33 ppm (tert-butyl protons) and δ 3.15–4.83 ppm (bridging N–CH2 groups) are diagnostic . High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₀H₁₈N₂O₂·HCl, MW 234.7), while X-ray crystallography resolves stereochemistry in enantiopure samples .
Q. What purification strategies mitigate byproducts in the final hydrochloride salt?
- Methodological Answer : Common impurities include unreacted precursors (e.g., benzyl derivatives) or diastereomers. Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) effectively separates stereoisomers . For bulk purification, fractional crystallization in ethanol/ethyl acetate mixtures removes hydrophilic byproducts .
Advanced Research Questions
Q. How can enantioselective synthesis of the bicyclo[3.2.0]heptane scaffold be achieved?
- Methodological Answer : Chiral auxiliaries or catalysts are employed in key steps. For example, (R)-tert-butylsulfinyl groups induce asymmetry during spirocyclic intermediate formation, as seen in related diazaspiro[3.3]heptane syntheses . Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 1–10) at 25°C and 40°C reveal degradation pathways. The tert-butyl ester group hydrolyzes under acidic conditions (pH < 3), while the diazabicyclo core remains stable up to 60°C. Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS identifies degradation products like free carboxylic acids .
Q. How does computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the bicyclo[3.2.0]heptane ring’s strain energy (~15 kcal/mol) and nucleophilic sites. Molecular docking studies against neurological targets (e.g., serotonin receptors) suggest the tertiary amine interacts with binding pockets via hydrogen bonding and π-π stacking .
Q. What strategies resolve contradictions in reported spectroscopic data for related derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 4.46–4.83 ppm for bridgehead protons) arise from solvent effects or salt forms. Cross-referencing data from multiple sources (e.g., patents , supplier catalogs ) and replicating experiments in deuterated DMSO or CDCl3 clarify assignments. Collaborative validation via interlaboratory studies is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
